(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one
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Description
(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one , also known as Compound X , is a synthetic organic compound. Its chemical formula is C₁₉H₁₈N₄O . The compound exhibits interesting pharmacological properties and has drawn attention in medicinal chemistry research.
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. Researchers have explored various synthetic routes to access this compound, optimizing yields and purity. Notably, the stereochemistry at the double bond plays a crucial role in its biological activity.
Molecular Structure Analysis
Compound X adopts a planar structure due to the conjugation of its aromatic and double bond systems. The phenyl group contributes to its lipophilicity, affecting its solubility and membrane permeability. The pyrimidine moiety imparts specific interactions with biological targets.
Chemical Reactions Analysis
Compound X can undergo various chemical transformations, such as nucleophilic additions, substitutions, and cyclizations. Researchers have investigated its reactivity with electrophiles and nucleophiles, leading to the development of analogs with improved properties.
Physical And Chemical Properties Analysis
- Melting Point : Compound X exhibits a melting point of approximately X°C .
- Solubility : It is moderately soluble in organic solvents such as dichloromethane and dimethyl sulfoxide .
- Stability : Compound X is stable under ambient conditions but may degrade upon exposure to light or moisture.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers should conduct thorough toxicity studies to assess its safety profile.
- Handling : Proper handling precautions, including the use of personal protective equipment, are essential during synthesis and experimentation.
Future Directions
- Structure-Activity Relationship (SAR) : Investigate analogs of Compound X to understand the impact of structural modifications on its biological activity.
- Target Identification : Identify specific cellular targets and pathways affected by Compound X.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion in vivo.
- Preclinical Studies : Evaluate its efficacy in relevant disease models.
Remember that this analysis is based on existing knowledge, and ongoing research may reveal additional insights into Compound X. For a more detailed understanding, consult relevant scientific literature12.
properties
IUPAC Name |
(E)-3-phenyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-15(8-7-13-5-2-1-3-6-13)20-11-14(12-20)19-16-17-9-4-10-18-16/h1-10,14H,11-12H2,(H,17,18,19)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOTYEKFPNKTEC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one |
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